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Compound of Interest |

Compound Name: 4-(4-Chlorobenzyl)thiomorpholine
CAS No.: 17494-26-7
Cat. No.: B2792941
- 7

CAS Number: 17494-26-7 Formula: C11H14CINS Molecular Weight: 227.75 g/mol

Part 1: Executive Summary

4-(4-Chlorobenzyl)thiomorpholine is a specialized heterocyclic building block widely utilized
in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a
thiomorpholine ring

-alkylated with a para-chlorobenzyl group.

This compound serves as a critical bioisostere for N-(4-chlorobenzyl)morpholine. The
substitution of the morpholine oxygen with sulfur fundamentally alters the physicochemical
profile of the molecule—specifically increasing lipophilicity (LogP) and introducing a "metabolic
handle" via the sulfur atom, which can be oxidized to sulfoxides or sulfones in vivo. It is
frequently employed in the synthesis of ligands targeting G-protein coupled receptors (GPCRS),
particularly sigma receptors and dopaminergic pathways, as well as in the development of
antifungal agents.

Part 2: Chemical Identity & Properties[1]

The following data consolidates the physicochemical constants required for identification and
experimental planning.
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Property Value Note
CAS Number 17494-26-7 Free base form

4-{(4-
IUPAC Name Chlorophenyl)methyl]thiomorp

holine
SMILES Clclccc(CN2CCSCC2)ccl Useful for cheminformatics
Molecular Formula C11H14CINS
Exact Mass 227.0535 Monoisotopic

) Pale yellow oil or low-melting )

Physical State ) Dependent on purity

solid
Boiling Point ~145°C at 0.5 mmHg Predicted/Analogous

_ Higher than morpholine analog
LogP (Predicted) ~3.2
(~2.[1][2]1)

pKa (Predicted) ~6.5-7.0 Conjugate acid

Part 3: Synthesis & Production Protocols
Synthetic Route: Nucleophilic Substitution ()

The most robust method for synthesizing 4-(4-Chlorobenzyl)thiomorpholine is the direct

-alkylation of thiomorpholine with 4-chlorobenzyl chloride. This reaction proceeds via a
bimolecular nucleophilic substitution (

) mechanism.

Reaction Scheme:

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of
exotherms.

Reagents:
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Thiomorpholine (1.0 equiv, 1.03 g)[3]
4-Chlorobenzyl chloride (1.05 equiv, 1.69 Q)
Potassium Carbonate (

) (2.0 equiv, anhydrous) or Triethylamine (

)

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend
anhydrous

(2.76 g, 20 mmol) in Acetonitrile (20 mL).

Amine Addition: Add Thiomorpholine (1.03 g, 10 mmol) to the suspension. Stir for 5 minutes
at room temperature to ensure homogeneity.

Alkylation: Add 4-Chlorobenzyl chloride (1.69 g, 10.5 mmol) dropwise over 5 minutes.

o Causality: Slow addition prevents localized high concentrations that could lead to
quaternary ammonium salt formation (over-alkylation), although steric hindrance makes
this less likely with benzyl halides.

Reaction: Heat the mixture to reflux (approx. 80°C) for 4—6 hours. Monitor by TLC (System:
Hexane/EtOAc 4:1) or LC-MS.

o Validation: The reaction is complete when the thiomorpholine spot disappears.
Workup:
o Cool to room temperature.

o Filter off the inorganic salts (
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and excess
).
o Concentrate the filtrate under reduced pressure to remove Acetonitrile.

« Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL)
to remove trace polar impurities. Dry over

, filter, and concentrate.

o Refinement: If high purity is required, convert to the Hydrochloride salt by adding 4M HCI
in Dioxane, precipitating the solid salt for filtration.

Process Visualization

Final Product:
4-(4-Chlorobenzyl)
thiomorpholine

Workup:
Filter & Wash

Start: Add Electrophile: Reflux: Complete
Thiomorpholine + Base 4-Cl-Benzyl Chloride ACN, 80°C, 4-6h _ Incomplete
-

Click to download full resolution via product page

Caption: Figure 1. Standard operating procedure for the S_N2 synthesis of 4-(4-
Chlorobenzyl)thiomorpholine.

Part 4: Medicinal Chemistry Applications
Bioisosteric Rationale

In drug design, 4-(4-Chlorobenzyl)thiomorpholine is often compared to its oxygenated
counterpart, 4-(4-Chlorobenzyl)morpholine. The choice to use the sulfur analog is driven by
specific physicochemical requirements:

 Lipophilicity Modulation: The sulfur atom is less electronegative and more diffuse than
oxygen, leading to a higher

. This enhances blood-brain barrier (BBB) permeability, making this scaffold attractive for
CNS targets (e.g., antipsychotics, antidepressants).
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» Metabolic Divergence: Unlike the ether linkage in morpholine, the thioether in thiomorpholine
is susceptible to oxidation by FMO (Flavin-containing monooxygenases) or CYP450

enzymes, forming sulfoxides (

) and sulfones (

). This can be exploited to create prodrugs or active metabolites with different solubility
profiles.

Structural Utility in FBDD

This compound serves as a "linker-fragment" in Fragment-Based Drug Discovery. The 4-
chlorobenzyl moiety provides a hydrophobic anchor (pi-stacking interactions), while the
thiomorpholine nitrogen remains basic (protonatable at physiological pH), allowing for ionic
interactions with aspartate/glutamate residues in receptor binding pockets.

Morpholine Analog
(Lower LogP, Stable Ether)

Bioisosteric
Replacement (O -> S)

Thiomorpholine Analog
(Higher LogP, Metabolic S-Oxidation)

Pharmacokinetic
Optimization

Target Outcome:
Enhanced BBB Penetration
& Novel IP Space

Click to download full resolution via product page

Caption: Figure 2. Strategic rationale for selecting the thiomorpholine scaffold over morpholine

in lead optimization.
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Part 5: Analytical Characterization

To validate the identity of synthesized 4-(4-Chlorobenzyl)thiomorpholine, the following
spectral signatures should be observed:

Proton NMR (-NMR, 400 MHz, )

Chemical Shift (

Multiplicity Integration Assignment
)
) Aromatic protons (Ar-
7.20-7.30 Multiplet 4H
H)
Benzylic
3.48 Singlet 2H (
)
2.60 - 2.70 Multiplet 4H Thiomorpholine
2.50 - 2.60 Multiplet 4H Thiomorpholine

Mass Spectrometry (ESI-MS)

e Target lon:
» Expected m/z: 228.06 (for

) and 230.06 (for

).

 Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks is diagnostic of the
monochlorinated aromatic ring.

Part 6: Safety & Handling

» Hazards: As a secondary amine derivative and benzyl halide product, the compound should
be treated as an Irritant (Skin/Eye/Respiratory).
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e Precursors: 4-Chlorobenzyl chloride is a potent lachrymator and alkylating agent. Handle
only in a fume hood.

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8°C to prevent slow oxidation
of the sulfur atom to the sulfoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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